molecular formula C9H7ClO4 B6158837 methyl 3-[(chlorocarbonyl)oxy]benzoate CAS No. 38567-07-6

methyl 3-[(chlorocarbonyl)oxy]benzoate

Cat. No.: B6158837
CAS No.: 38567-07-6
M. Wt: 214.6
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Description

Methyl 3-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H7ClO4This compound is a derivative of benzoic acid and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(chlorocarbonyl)oxy]benzoate can be synthesized through the reaction of methyl 3-hydroxybenzoate with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction is carefully monitored to maintain optimal conditions and to ensure safety due to the use of phosgene .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    3-Hydroxybenzoic Acid: Formed by hydrolysis

Scientific Research Applications

Methyl 3-[(chlorocarbonyl)oxy]benzoate is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in forming stable amide and ester linkages in various chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(chlorocarbonyl)oxy]benzoate is unique due to its specific reactivity and the position of the chlorocarbonyl group on the benzene ring. This positioning allows for selective reactions and the formation of specific products that are not easily achievable with other similar compounds .

Properties

CAS No.

38567-07-6

Molecular Formula

C9H7ClO4

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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